molecular formula C14H15BrFNO2 B8455837 1-[4-Bromo-4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one CAS No. 59834-48-9

1-[4-Bromo-4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one

Cat. No. B8455837
Key on ui cas rn: 59834-48-9
M. Wt: 328.18 g/mol
InChI Key: ATZJIXIEERRINO-UHFFFAOYSA-N
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Patent
US04024264

Procedure details

A solution of 36 g. (0.145 mole) of 1-acetyl-4-(p-fluorobenzoyl)piperidine in 175 ml of chloroform was treated with fifteen ml. of bromine. The mixture was heated at reflux for one hour and was then allowed to stand overnight at room temperature 1-Acetyl-4-bromo-4-(p-fluorobenzoyl)piperidine hydrobromide precipitated and was collected by filtration and recrystallized from ethanol. Yield: 40.6 g., melting point 156°-159° C. In exactly the same manner, additional intermediates of this type are produced by substituting the selected starting materials from PREPARATION 2 in the procedure of PREPARATION 7.
Quantity
0.145 mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Br:19]Br>C(Cl)(Cl)Cl>[C:1]([N:4]1[CH2:9][CH2:8][C:7]([Br:19])([C:10](=[O:18])[C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.145 mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)F)=O
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
1-Acetyl-4-bromo-4-(p-fluorobenzoyl)piperidine hydrobromide precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
In exactly the same manner, additional intermediates of this type are produced
CUSTOM
Type
CUSTOM
Details
from PREPARATION 2
CUSTOM
Type
CUSTOM
Details
in the procedure of PREPARATION 7

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)(C(C1=CC=C(C=C1)F)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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